An In-depth Technical Guide to the Solubility and Stability of 2-(3-Chlorophenoxy)piperidine
An In-depth Technical Guide to the Solubility and Stability of 2-(3-Chlorophenoxy)piperidine
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the core physicochemical properties of 2-(3-Chlorophenoxy)piperidine. Given the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from structurally related molecules and provides a robust framework of predictive insights and detailed experimental protocols for its empirical evaluation. The methodologies described herein are designed to generate the reliable solubility and stability data essential for advancing a compound through the development pipeline.
Introduction and Physicochemical Profile
2-(3-Chlorophenoxy)piperidine is a heterocyclic amine incorporating a piperidine ring and a 3-chlorophenoxy moiety. This unique structure bestows a specific set of physicochemical characteristics that are critical to its behavior in both biological and pharmaceutical contexts.
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The Piperidine Moiety: This saturated heterocycle is basic, with the nitrogen atom's lone pair of electrons readily accepting a proton. The pKa of the conjugate acid of piperidine is approximately 11.2.[1][2] This basicity is a dominant factor in the molecule's aqueous solubility, making it highly pH-dependent.
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The 3-Chlorophenoxy Moiety: This aromatic group introduces significant lipophilicity, which tends to decrease aqueous solubility. The ether linkage is generally stable but can be susceptible to acid-catalyzed hydrolysis under harsh conditions. The chlorophenyl group is a potential chromophore and may be susceptible to photolytic and oxidative degradation.[3]
Understanding the interplay between these structural components is paramount for predicting formulation strategies, assessing bioavailability, and establishing appropriate storage conditions. This guide provides the necessary protocols to move from prediction to empirical confirmation.
Solubility Profile: Prediction and Experimental Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. Based on its structure, 2-(3-Chlorophenoxy)piperidine is predicted to be a weak base with limited solubility in neutral aqueous media and higher solubility in acidic environments and organic solvents.
Predicted Solubility Characteristics
| Solvent/Medium | Predicted Solubility | Rationale |
| Purified Water (pH ~7) | Low to Very Low | The lipophilic 3-chlorophenoxy group counteracts the polarity of the piperidine amine, leading to poor solvation by water at neutral pH. |
| Acidic Buffers (pH 1-4) | High | The basic piperidine nitrogen will be protonated to form a highly polar and water-soluble piperidinium salt. |
| Basic Buffers (pH >9) | Low | The compound will exist primarily as the neutral, less soluble free base. |
| Organic Solvents (Methanol, Ethanol, DMSO) | Soluble to Freely Soluble | The overall organic character of the molecule suggests favorable interactions with common organic solvents. Related deuterated analogs show this characteristic.[4] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining equilibrium solubility. The objective is to create a saturated solution and quantify the concentration of the dissolved compound.
Step 1: Preparation of Media Prepare a range of aqueous and organic solvents. Recommended aqueous media include:
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0.1 M HCl (pH ~1.2)
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Acetate Buffer (pH 4.5)
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Phosphate Buffer (pH 6.8)
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Purified Water
Step 2: Sample Preparation Add an excess amount of 2-(3-Chlorophenoxy)piperidine to a known volume of each medium in a sealed container (e.g., glass vial). "Excess" ensures that a solid phase remains after equilibrium is reached.
Step 3: Equilibration Agitate the samples at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours.
Step 4: Phase Separation Separate the undissolved solid from the saturated solution. This is critical and is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
Step 5: Quantification Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Step 6: Data Reporting Report the solubility in units of mg/mL or µg/mL.
Stability Profile: Forced Degradation and Pathway Analysis
Stability testing is crucial for identifying potential degradation products, understanding degradation mechanisms, and establishing the shelf-life of a drug substance. Forced degradation (or stress testing) is an essential first step.
Potential Degradation Pathways
The structure of 2-(3-Chlorophenoxy)piperidine suggests several potential points of instability under stress conditions:
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Hydrolysis: The ether linkage is the most likely site for hydrolysis, particularly under strong acidic conditions, which could yield 3-chlorophenol and 2-hydroxypiperidine.
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Oxidation: The piperidine ring nitrogen and the electron-rich aromatic ring are susceptible to oxidation.
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Photolysis: The chlorophenyl group can absorb UV light, potentially leading to dechlorination or other complex rearrangements.
Experimental Protocol: Forced Degradation Study
This protocol is designed to generate degradation products to develop and validate a stability-indicating analytical method, typically following ICH Q1A(R2) guidelines. The goal is to achieve 5-20% degradation.
Step 1: Preparation of Stress Samples Prepare solutions of 2-(3-Chlorophenoxy)piperidine (e.g., at 1 mg/mL) in the following conditions:
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Acid Hydrolysis: 0.1 M HCl, stored at 60°C.
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Base Hydrolysis: 0.1 M NaOH, stored at 60°C.
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Oxidative Degradation: 3% H₂O₂, stored at room temperature.
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Control: Solution in purified water or mobile phase, stored at room temperature and protected from light.
Step 2: Preparation of Solid-State Stress Samples
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Thermal Degradation: Store the solid API in an oven at a high temperature (e.g., 80°C).
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Photostability: Expose the solid API to a light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Step 3: Time-Point Analysis Analyze the samples at various time points (e.g., 0, 4, 8, 24, 48 hours). For hydrolytic studies, it may be necessary to neutralize the samples before analysis.
Step 4: Analysis with a Stability-Indicating Method Analyze all stressed and control samples using an HPLC method capable of separating the parent peak from all degradation product peaks. A photodiode array (PDA) detector is essential for assessing peak purity and identifying the UV maxima of new peaks.
Step 5: Data Evaluation Calculate the percentage of degradation for the parent compound. Report the relative retention times (RRT) and peak areas of any significant degradation products.
Summary Table for Stability Data
| Stress Condition | Duration/Temp | % Degradation of Parent | No. of Degradants | RRT of Major Degradant(s) |
| 0.1 M HCl | 48h / 60°C | |||
| 0.1 M NaOH | 48h / 60°C | |||
| 3% H₂O₂ | 24h / RT | |||
| Thermal (Solid) | 7 days / 80°C | |||
| Photolytic (Solid) | ICH Standard |
Conclusion
While specific public data on 2-(3-Chlorophenoxy)piperidine is scarce, a thorough understanding of its constituent chemical moieties provides a strong basis for predicting its solubility and stability profile. It is anticipated to be a weakly basic compound with pH-dependent aqueous solubility and susceptibility to hydrolytic and oxidative degradation under stress conditions. The experimental protocols detailed in this guide provide a comprehensive and robust framework for the empirical determination of these critical physicochemical properties. Executing these studies is a non-negotiable step in the rigorous scientific evaluation required for modern drug development, ensuring that formulation and stability challenges are identified and addressed at the earliest possible stage.
References
- Piperidine Safety Data Sheet. (2023). Thermo Fisher Scientific.
-
3-(4-Chlorophenoxy)piperidine - PubChem. National Center for Biotechnology Information. [Link]
-
Freeman, S. A. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.[Link]
-
Jadhav, S. et al. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology.[Link]
-
Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories.[Link]
-
Wang, J. et al. (2016). A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops. Analytical Methods.[Link]
- Carrara, A. et al. (1966). Process for the preparation of 2, 3-dichloropyrazine.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime.[Link]
-
Zabarowska, M. et al. (2019). Biological Remediation of Phenoxy Herbicide-Contaminated Environments. IntechOpen.[Link]
-
Agatonovic-Kustrin, S. et al. (2001). Rapid chromatographic methods for the identification and determination of chlorophenoxy herbicides. Journal of Chromatography B: Biomedical Sciences and Applications.[Link]
-
Piperidine Synthesis. (1992). Defense Technical Information Center.[Link]
- A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride. (2017).
-
Tran, D. M. (2022). Microbial communities and their enzymes involved in biodegradation of herbicides and dioxins. VU Research Portal.[Link]
-
Piperidine - Wikipedia. (2024). Wikimedia Foundation.[Link]
-
Al-arfaj, N. A. et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.[Link]
-
Sirtori, C. et al. (2013). Degradation of chlorophenoxy herbicides by coupled Fenton and biological oxidation. Chemosphere.[Link]
-
Kumar, V. S. et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.[Link]
-
Piperidine: Human health tier II assessment. (2016). Australian Department of Health.[Link]
-
Weinstock, F. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate.[Link]
- Detection method for determining piperidine residue in bulk drug. (2018).
-
1-(3-METHOXYPHENYL)PIPERAZINE. (2005). SWGDrug.org.[Link]
-
Melloni, P. et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry.[Link]
-
Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo.[Link]
